molecular formula C10H12O3 B8810287 1-(2,4-Dihydroxyphenyl)-2-methylpropan-1-one CAS No. 29048-54-2

1-(2,4-Dihydroxyphenyl)-2-methylpropan-1-one

Cat. No. B8810287
CAS No.: 29048-54-2
M. Wt: 180.20 g/mol
InChI Key: XMZKXYBXQCAUHQ-UHFFFAOYSA-N
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Patent
US07705027B2

Procedure details

Ethyl chloroformate (3 eq) was added slowly to a cooled (0° C.) solution of 1-(2,4-dihydroxy-phenyl)-2-methyl-propan-1-one (1 eq) and triethylamine (3 eq) in THF. The mixture was warmed to ambient temperature and stirred for three hours before being filtered and the solids washed with cold THF. The combined filtrates were cooled to 0° C. and sodium borohydride (4 eq) in a volume of water equal to the THF filtrates added slowly. The mixture was warmed to ambient temperature, stirred for three hours and diluted with water. The mixture was twice extracted with diethyl ether, the combined extracts concentrated to dryness and re-suspended in 10% aqueous sodium hydroxide solution (4 eq). After refluxing for 90 minutes, the mixture was cooled, acidified with 5M aq HCl and twice extracted with diethyl ether. The organic extracts were dired over magnesium sulphate, filtered and concentrated to dryness to give 4-isobutyl-benzene-1,3-diol as a cloudy oil, which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step Two
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Reaction Step Two
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Type
solvent
Reaction Step Two
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Type
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Reaction Step Six

Identifiers

REACTION_CXSMILES
ClC(OCC)=O.[OH:7][C:8]1[CH:13]=[C:12]([OH:14])[CH:11]=[CH:10][C:9]=1[C:15](=O)[CH:16]([CH3:18])[CH3:17].C(N(CC)CC)C.[BH4-].[Na+].[OH-].[Na+].Cl>C1COCC1.O>[CH2:15]([C:9]1[CH:10]=[CH:11][C:12]([OH:14])=[CH:13][C:8]=1[OH:7])[CH:16]([CH3:18])[CH3:17] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC(=C1)O)C(C(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
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Type
solvent
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C1CCOC1
Name
Quantity
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Type
solvent
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O
Step Four
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reactant
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[OH-].[Na+]
Step Five
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Quantity
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Type
reactant
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Cl
Step Six
Name
Quantity
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Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
before being filtered
WASH
Type
WASH
Details
the solids washed with cold THF
TEMPERATURE
Type
TEMPERATURE
Details
The combined filtrates were cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for three hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was twice extracted with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
the combined extracts concentrated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
twice extracted with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C(C)C)C1=C(C=C(C=C1)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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